1,2,2,6-Tetramethylpiperidine
Overview
Description
1,2,2,6-Tetramethylpiperidine is an organic compound belonging to the amine class. It is a colorless liquid with a characteristic amine-like odor. This compound is known for its sterically hindered structure, which makes it a valuable reagent in various chemical reactions. It is used primarily as a hindered base in organic synthesis and has applications in the preparation of other chemical compounds .
Preparation Methods
1,2,2,6-Tetramethylpiperidine can be synthesized through several methods. One common synthetic route involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reaction of triacetonamine with hydrazine, followed by cleavage of the resulting hydrazone at elevated temperatures . Industrial production often utilizes continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
1,2,2,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Substitution: It can react with allylic chlorides to form allylated tertiary amines.
Reduction: It can be reduced to form secondary amines under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxone and iodine, as well as reducing agents like hydrogen and metal catalysts . The major products formed from these reactions are often used as intermediates in further chemical synthesis .
Scientific Research Applications
1,2,2,6-Tetramethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2,6-Tetramethylpiperidine and its derivatives involves their ability to act as bases and radical scavengers. For example, TEMPO, a derivative of this compound, acts as a stable nitroxide radical that can inhibit lipid peroxidation and protect cells from oxidative damage . This activity is mediated through the scavenging of reactive oxygen species (ROS) and the stabilization of cell membranes .
Comparison with Similar Compounds
1,2,2,6-Tetramethylpiperidine is unique due to its sterically hindered structure, which imparts significant chemical stability and reduces its nucleophilicity compared to other amines. Similar compounds include:
2,6-Dimethylpiperidine: Less sterically hindered and more nucleophilic.
Pempidine: Another piperidine derivative with different steric and electronic properties.
N,N-Diisopropylethylamine: A non-nucleophilic base with similar applications in organic synthesis.
These compounds are used in various chemical reactions, but this compound is often preferred when a hindered base is required to prevent unwanted side reactions .
Properties
IUPAC Name |
1,2,2,6-tetramethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8-6-5-7-9(2,3)10(8)4/h8H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKLCOHVAENRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633933, DTXSID80902699 | |
Record name | 1,2,2,6-Tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_3248 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60812-96-6 | |
Record name | 1,2,2,6-Tetramethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00633933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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